molecular formula C8H16N2O2 B13508146 Methyl 1,4-diaminocyclohexane-1-carboxylate

Methyl 1,4-diaminocyclohexane-1-carboxylate

Cat. No.: B13508146
M. Wt: 172.22 g/mol
InChI Key: IFRFZIIPWGEVFJ-UHFFFAOYSA-N
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Description

Methyl 1,4-diaminocyclohexane-1-carboxylate: is an organic compound that features a cyclohexane ring substituted with two amino groups and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 1,4-diaminocyclohexane-1-carboxylate typically begins with cyclohexane derivatives.

    Reaction Steps:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the ester group to form alcohols.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a building block for the preparation of polymers and other materials.

Biology and Medicine:

  • Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
  • Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 1,4-diaminocyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The ester group can also participate in hydrolysis reactions, releasing the active compound in a controlled manner.

Comparison with Similar Compounds

    Cyclohexane-1,4-diamine: Lacks the ester group, making it less versatile in certain reactions.

    Methyl 1,4-diaminocyclohexane-1-carboxylate: Similar structure but with different substituents, leading to varied reactivity and applications.

Uniqueness:

  • The presence of both amino and ester groups in this compound provides a unique combination of reactivity and functionality, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

methyl 1,4-diaminocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-7(11)8(10)4-2-6(9)3-5-8/h6H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRFZIIPWGEVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(CC1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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